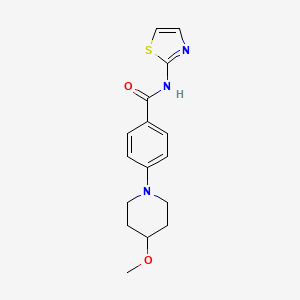

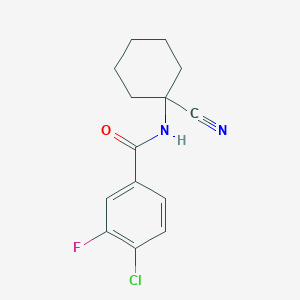

![molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7](/img/structure/B3008031.png)

4H-furo[3,2-c]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

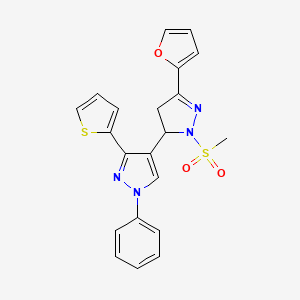

4H-furo[3,2-c]chromen-4-one, also known as coumarin, is a naturally occurring compound found in various plants, including tonka beans, cinnamon, and sweet clover. It has been widely studied for its diverse pharmacological properties and therapeutic potential.

Applications De Recherche Scientifique

Green Synthesis Methods

4H-furo[3,2-c]chromen-4-one and its derivatives can be synthesized using green chemistry approaches. A notable example is the microwave-assisted, catalyst-free, and solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method is environmentally friendly, with high atom-efficiency and no need for extensive workup or purification, making it milder and more advanced compared to traditional synthesis methods (Kumar et al., 2015).

Photocatalytic Synthesis

A visible-light-induced methodology has been developed for the selective synthesis of dihydro-4H-furo[3,2-c]chromen-4-one derivatives. This process, which uses dehydrogenative coupling reactions under an oxygen atmosphere, is additive-free and shows potential in synthesizing a variety of 4H-furo[3,2-c]chromen-4-ones (Das et al., 2023).

Multicomponent Reaction Synthesis

The synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction demonstrates a direct and efficient method for creating these compounds. This method involves Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, yielding biologically significant structures (Zhou et al., 2013).

Fluorescence Studies and Sensors

This compound derivatives have been studied for their fluorescence properties. These derivatives exhibit significant red shift in fluorescence spectra, which may be due to chelation by ligands to metal ions. The fluorescence properties of these compounds suggest potential applications in sensor technologies and fluorescence studies (Kharadi & Patel, 2010).

Synthesis of Polycyclic Heteroaromatic Coumarins

An oxidant and metal-free synthesis of polycyclic heteroaromatic coumarins has been developed. These derivatives, such as H-Furo[2',3':3,4]naphtho[2,1-c]chromen-4-ones, show strong fluorescence emissions due to the expansion of the π-conjugation system. This indicates potential applications in materials science and optoelectronics (Shi et al., 2018).

Antifungal Activities

Polysubstituted furo[3,2-c]chromen-4-ones have shown significant antifungal activity against a variety of fungi, indicating their potential use in the development of new antifungal agents (Zhang et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

furo[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSRBPQIBGEFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are some common synthetic approaches to furo[3,2-c]chromen-4-ones?

A1: Several synthetic routes have been developed, including:

- Multicomponent Reactions: These reactions efficiently combine starting materials like 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation to afford furo[3,2-c]chromen-4-ones in excellent yields [, ].

- Decarboxylative Cyclization: This method employs rhodium catalysts to facilitate regioselective cyclization of hypervalent iodine reagents with propiolic acids, leading to diverse furo[3,2-c]chromen-4-one derivatives [].

- Sequential Alkynylation/Cyclization: This strategy involves palladium/copper-catalyzed alkynylation of 3-bromo-4-acetoxycoumarins with terminal alkynes, followed by intramolecular hydroalkoxylation to yield furo[3,2-c]chromen-4-ones [].

- Oxidative Radical Cyclization: Manganese(III) acetate mediates the radical cyclization of 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes, resulting in the formation of furo[3,2-c]chromen-4-ones or 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, respectively [, ].

Q2: What is the molecular formula and weight of furo[3,2-c]chromen-4-one?

A2: The molecular formula is C11H6O3, and the molecular weight is 186.16 g/mol.

Q3: Are there any notable structural features of furo[3,2-c]chromen-4-one revealed by crystallography?

A3: Crystallographic studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one show a planar tricyclic furocoumarin fragment. Interestingly, the phenyl substituent adopts a dihedral angle of 39.52° with this plane, potentially influencing its interactions [].

Q4: Do furo[3,2-c]chromen-4-one derivatives possess any significant biological activities?

A4: Yes, research suggests potential applications in various areas:

- Anticancer Activity: Some highly oxygenated furo[3,2-c]chromen-4-ones exhibit promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines [, ].

- Antimicrobial Activity: Several derivatives demonstrate notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains [, ].

- Pyrimidine Biosynthesis Inhibition: Certain 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives inhibit pyrimidine biosynthesis and display broad-spectrum antiviral activity, potentially by boosting the interferon response [].

- Fluorescence Sensing: Furo[3,2-c]coumarin-derived sensors have been developed for the selective detection of Fe3+ ions, highlighting their potential in analytical applications [].

Q5: Are furo[3,2-c]chromen-4-one derivatives known for their catalytic properties?

A6: While not extensively studied for catalysis, nano-CoFe2O4@SiO2–PrNH2, a material incorporating furo[3,2-c]coumarin moieties, has been employed as an efficient and magnetically reusable catalyst in the synthesis of furo[3,2-c]coumarins under microwave irradiation []. This suggests potential for further exploration of their catalytic applications.

Q6: How do structural modifications of furo[3,2-c]chromen-4-ones influence their biological activities?

A6: Research suggests that:

- Substitution Pattern: The presence and position of substituents on the furo[3,2-c]chromen-4-one core significantly affect anticancer and antimicrobial activities [, ].

- Degree of Oxygenation: Highly oxygenated derivatives tend to exhibit enhanced biological activities, potentially due to improved target interactions [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)